molecular formula C6H6Br2N2 B13203872 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole

5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole

Cat. No.: B13203872
M. Wt: 265.93 g/mol
InChI Key: TVBWJLKPMIAHHJ-UHFFFAOYSA-N
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Description

5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,2-dibromoethenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with 2,2-dibromoethene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted pyrazoles with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include pyrazole oxides or other oxidized derivatives.

    Reduction Reactions: Products include ethyl or ethylene-substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The dibromoethenyl group is known to interact with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: 5-(2,2-Dibromoethenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

5-(2,2-dibromoethenyl)-1-methylpyrazole

InChI

InChI=1S/C6H6Br2N2/c1-10-5(2-3-9-10)4-6(7)8/h2-4H,1H3

InChI Key

TVBWJLKPMIAHHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=C(Br)Br

Origin of Product

United States

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